molecular formula C14H17N3O B2699644 (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone CAS No. 1146293-65-3

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone

Cat. No. B2699644
CAS RN: 1146293-65-3
M. Wt: 243.31
InChI Key: XFVIMJKDYOLRBO-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. MIPT has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is not yet fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to altered mood and perception. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has also been shown to have hallucinogenic and psychoactive properties, leading to altered sensory perception and cognitive function.

Advantages and Limitations for Lab Experiments

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over dosage and purity. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone also has unique chemical properties that make it useful for studying the central nervous system and its interactions with various receptors. However, (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone also has limitations for lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, the psychoactive properties of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone can make it difficult to control for confounding factors in experiments.

Future Directions

There are several potential future directions for research involving (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone. One area of research is the study of its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of research is the study of its interactions with other receptors in the brain, such as the 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone and its effects on the central nervous system.
Conclusion:
In conclusion, (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a synthetic compound that has been widely studied for its potential use in scientific research. It has unique chemical properties and has been shown to have a variety of biochemical and physiological effects. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments, but also has limitations. There are several potential future directions for research involving (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone, including its use in the treatment of psychiatric disorders and further study of its interactions with various receptors in the brain.

Synthesis Methods

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of indole with piperazine and subsequent reaction with formaldehyde. The resulting compound is then subjected to a reductive amination process to yield (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone. The synthesis of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including hallucinogenic and psychoactive properties. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

(1-methylindol-3-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVIMJKDYOLRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone

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